Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
Description
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a fused heterocyclic compound featuring a pyrrolo-phenanthroline core substituted with a 4-fluorobenzoyl group at position 11 and diethyl ester moieties at positions 9 and 10. Its molecular formula is C₂₈H₂₁FN₂O₅, derived by combining the phenanthroline backbone with fluorinated benzoyl and ester groups.
Properties
CAS No. |
853333-98-9 |
|---|---|
Molecular Formula |
C28H21FN2O5 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C28H21FN2O5/c1-3-35-27(33)21-20-14-11-17-8-7-16-6-5-15-30-23(16)24(17)31(20)25(22(21)28(34)36-4-2)26(32)18-9-12-19(29)13-10-18/h5-15H,3-4H2,1-2H3 |
InChI Key |
YGIFPAOOGPXLLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)F)C5=C(C=CC=N5)C=C3 |
Origin of Product |
United States |
Preparation Methods
Friedel–Crafts Acylation
-
Reagents : 4-Fluorobenzoyl chloride, Lewis acid catalyst (e.g., AlCl₃).
-
Conditions :
-
Solvent: Nitromethane or dichloroethane.
-
Temperature: 0–25°C.
-
Time: 4–8 hours.
-
-
Mechanism : The Lewis acid activates the acyl chloride, generating an acylium ion that undergoes electrophilic substitution at the electron-rich 11-position of the pyrrolo-phenanthroline core.
Directed Ortho-Metalation
-
Step 1 : Lithiation
-
The core is treated with LDA (lithium diisopropylamide) at -78°C in THF to deprotonate the 11-position.
-
-
Step 2 : Quenching with 4-Fluorobenzoyl Electrophile
-
The lithiated intermediate reacts with 4-fluorobenzoyl chloride to install the substituent.
-
Esterification: Installation of Diethyl Carboxylates
The 9- and 10-position carboxyl groups are esterified using ethanol under acidic or basic conditions.
Acid-Catalyzed Esterification
Steglich Esterification
-
Reagents : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).
-
Conditions :
-
Solvent: Dichloromethane.
-
Temperature: 25°C.
-
Time: 6–12 hours.
-
-
Advantage : Avoids strongly acidic conditions, suitable for acid-sensitive substrates.
Optimization and Challenges
Key Challenges
-
Regioselectivity : Ensuring acylation occurs exclusively at the 11-position requires careful control of reaction conditions.
-
Steric Hindrance : Bulky substituents on the phenanthroline core may slow esterification kinetics.
Optimization Strategies
-
Catalyst Screening : Using FeCl₃ instead of AlCl₃ improves Friedel–Crafts acylation yields by 10–15%.
-
Microwave Assistance : Reducing cycloaddition time from 3 hours to 30 minutes while maintaining yield.
Reaction Summary Table
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is dominated by its ester groups and fluorinated aromatic system :
-
Ester Hydrolysis : Diethyl esters undergo hydrolysis in acidic or basic conditions to form carboxylic acids, enhancing water solubility for biological applications.
-
Nucleophilic Aromatic Substitution : The electron-withdrawing fluorine atom on the benzoyl group facilitates substitution at the para position with amines or thiols .
Dipolar Cycloaddition Reactions
The pyrrolo-phenanthroline core participates in 3+2 dipolar cycloadditions with alkynes or alkenes, forming fused heterocycles. For example:
-
Reaction with DMAD : Produces dimethyl 11-[4-(trifluoromethyl)benzoyl]-10,11-dihydropyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate with complete regioselectivity .
-
Reaction with Ethyl Propiolate : Yields ethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a]phenanthroline-9-carboxylate, retaining the ester functionality .
Table 2: Cycloaddition Outcomes
| Dipolarophile | Product Structure | Regioselectivity | Yield (%) |
|---|---|---|---|
| DMAD | Dimethyl dicarboxylate derivative | Complete | 65 |
| Ethyl propiolate | Ethyl carboxylate derivative | Partial | 58 |
Regioselectivity and Reaction Mechanisms
Cycloadditions with unsymmetrical dipolarophiles (e.g., ethyl propiolate) proceed under charge control , favoring addition to the electron-deficient carbon. X-ray crystallography confirms the stereochemistry of adducts, with the pyrrole ring’s double bond positioned between C-3 and C-3a .
Comparative Reactivity with Analogues
Replacing the 4-fluorobenzoyl group with other substituents alters reactivity:
Table 3: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Reaction Rate (Relative) |
|---|---|---|
| 4-Fluorobenzoyl | Moderate electron withdrawal | 1.0 (Reference) |
| 4-Nitrobenzoyl | Strong electron withdrawal | 1.3 |
| 4-Methylbenzoyl | Electron donation | 0.7 |
The 4-fluorobenzoyl derivative exhibits balanced electronic properties, enabling efficient participation in both nucleophilic and electrophilic reactions.
Stability and Degradation Pathways
The compound is stable under standard conditions but degrades via:
Scientific Research Applications
The compound Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a complex organic molecule that has gained attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and biochemistry.
Medicinal Chemistry
This compound has shown potential in medicinal chemistry due to its biological activities:
- Anticancer Properties : Preliminary studies indicate that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways that lead to programmed cell death, making it a candidate for further development as an anticancer agent.
- Antimicrobial Activity : Research has demonstrated that this compound exhibits significant antimicrobial properties against several bacterial strains. Its ability to disrupt bacterial cell membranes could position it as a potential lead for new antibiotics.
Materials Science
The unique electronic properties of this compound make it suitable for applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : Due to its photophysical properties, this compound can be incorporated into OLEDs. Its ability to emit light when excited by an electric current can enhance the efficiency and color range of OLED devices.
- Sensors : The compound's sensitivity to environmental changes allows it to be utilized in the development of sensors for detecting specific chemical substances or biological markers.
Biochemical Research
In biochemical studies, this compound serves as a valuable tool:
- Enzyme Inhibition Studies : Its ability to interact with various enzymes makes it useful for studying enzyme kinetics and mechanisms. It can serve as an inhibitor or substrate analog in enzymatic reactions.
- Molecular Probes : The fluorescent properties of this compound allow it to be employed as a molecular probe in cellular imaging studies.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against specific bacteria | |
| Enzyme Inhibition | Inhibits target enzyme activity |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of this compound against Gram-positive bacteria. The findings revealed significant inhibitory effects on Staphylococcus aureus and Enterococcus faecalis, suggesting its potential role in antibiotic development.
Mechanism of Action
The mechanism of action of diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate largely depends on its application. In medicinal chemistry, its ability to intercalate with DNA disrupts the replication process, leading to cell death in cancer cells. The compound’s planar structure allows it to slide between DNA base pairs, stabilizing the DNA-ligand complex and inhibiting the activity of DNA polymerase.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a family of pyrrolo-phenanthroline derivatives differing in substituents and ester groups. Key analogues include:
Notes:
- Electron-withdrawing substituents (e.g., nitro, bromo, fluoro) increase polarity and may enhance binding to biological targets, as seen in anticancer assays .
- Ester group bulkiness : Diisopropyl esters (494.55 g/mol) reduce solubility compared to diethyl analogues .
Physical and Spectral Properties
- Melting Points : Nitro-substituted diethyl derivatives (7b: 263–265°C) exhibit higher thermal stability than bromo or fluoro analogues due to stronger intermolecular interactions .
- NMR Signatures: In diethyl 7b, the ethyl ester protons resonate at δ 1.09–1.38 (CH₃) and δ 3.79–4.44 (CH₂), while aromatic protons show shifts at δ 7.37–8.98 . Fluorine in the target compound would deshield adjacent protons, causing upfield/downfield shifts in ¹H- and ¹³C-NMR compared to non-fluorinated derivatives .
Q & A
What are the typical synthetic routes for this compound?
The compound is synthesized via 1,3-dipolar cycloaddition between phenanthrolinium salts and acetylenedicarboxylates. For example:
- Step 1 : React 1-(4-fluorobenzoylmethyl)-1,10-phenanthrolinium bromide with diethyl acetylenedicarboxylate in dichloromethane.
- Step 2 : Add triethylamine (1.08–1.2 eq) dropwise to initiate cycloaddition.
- Step 3 : Stir at room temperature for 1 hour, followed by filtration and ethanol reflux for purification.
Yields reach 83% for diethyl derivatives . Alternative protocols using diisopropyl esters achieve 80–92% yields under similar conditions .
How is structural confirmation achieved for pyrrolo-phenanthroline derivatives?
Multimodal characterization is critical:
- NMR Spectroscopy :
- ¹H NMR : Ester groups (δ 1.09–1.38 ppm for CH₃; δ 3.79–4.44 ppm for CH₂), aromatic protons (δ 7.37–8.98 ppm) .
- ¹³C NMR : Carbonyl signals (δ 163–181 ppm) confirm ester and benzoyl groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 511 [M⁺] for nitro-substituted analogs) validate molecular weight .
- X-ray Crystallography : Reveals helical distortion (e.g., ~20° dihedral angles in diisopropyl analogs) .
How should researchers address instability during elemental analysis?
For thermally unstable derivatives (e.g., nitro-substituted analogs):
- Prioritize HRMS to confirm empirical formulas (e.g., m/z 511.1381 observed vs. 511.1378 calculated) .
- Cross-validate NMR integration ratios with combustion analysis .
- Use IR spectroscopy to detect intact functional groups (e.g., ester C=O at 1711–1730 cm⁻¹) .
How do ester groups influence reaction outcomes?
| Ester Group | Yield (%) | Melting Point (°C) | Stability |
|---|---|---|---|
| Diethyl | 84 | 263–265 | Moderate |
| Diisopropyl | 80 | 229–232 | Higher |
Larger esters (e.g., diisopropyl) improve solubility but may reduce cycloaddition rates due to steric hindrance .
How does the 4-fluorobenzoyl substituent impact electronic properties?
- Electron-withdrawing fluorine reduces π-conjugation, shifting UV-Vis λmax by ~15 nm vs. methoxy analogs .
- Enhances thermal stability (decomposition >250°C vs. nitro analogs at ~200°C) .
- Modulates fluorescence quantum yield ; comparative studies require time-resolved spectroscopy .
What crystallographic evidence exists for helical distortion?
X-ray analysis of diisopropyl analogs reveals:
- Unit cell dimensions : a = 12.0300 Å, b = 16.1897 Å, c = 17.0965 Å.
- Dihedral angles : ~20° between pyrrole and pyridine planes .
Why might NMR data contradict expected coupling constants?
- Helical distortion causes anisotropic effects, altering splitting patterns (e.g., H-7 as a doublet at δ 7.75 ppm, J = 9.2 Hz vs. predicted ~8 Hz) .
- ABX3 systems in ester CH₂ groups (δ 3.79–4.44 ppm) arise from restricted rotation .
- Use 2D NMR (COSY, HSQC) to resolve ambiguities .
How do solvent and catalyst systems optimize cycloaddition?
- Dichloromethane with triethylamine (1.08–1.2 eq) provides optimal dipolarophile activation .
- Avoid protic solvents (e.g., methanol) to prevent side reactions.
- Reaction completes in 1–2 hours at RT ; extended times reduce yield via decomposition .
How do cycloaddition conditions vary for nitro vs. fluorobenzoyl derivatives?
- Nitro-substituted salts require:
- Lower temperatures (0–5°C) to suppress nitro reduction .
- Strict anhydrous conditions to prevent acetylenedicarboxylate hydrolysis .
- Fluorobenzoyl analogs crystallize in nitromethane, while nitro derivatives require ethanol reflux .
What strategies validate fluorescence properties?
- Comparative titration : Measure λemission shifts upon metal binding (e.g., Cu²+ quenching vs. Zn²+ enhancement) .
- Control experiments : Use phenanthrene derivatives (non-nitrogenated) to confirm chelation sites .
- TD-DFT calculations : Correlate emission bands with HOMO-LUMO gaps influenced by fluorine’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
